Product packaging for benzo[c][1,5]naphthyridin-6(5H)-one(Cat. No.:CAS No. 94191-07-8)

benzo[c][1,5]naphthyridin-6(5H)-one

Cat. No.: B10847009
CAS No.: 94191-07-8
M. Wt: 196.20 g/mol
InChI Key: NGHUYPCHBUPCNK-UHFFFAOYSA-N
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Description

Benzo[c][1,5]naphthyridin-6(5H)-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused 1,5-naphthyridine scaffold is recognized for its diverse biological activities. Research indicates that derivatives of this core structure have shown protective effects in rat models of stroke and heart ischemia, primarily through the inhibition of the enzyme poly ADP ribose polymerase (PARP)-1 . The broader class of fused 1,5-naphthyridines is frequently explored as a key scaffold in the development of kinase inhibitors, making it a valuable template for probing biological pathways and designing novel therapeutic agents . This compound is intended for research applications as a chemical building block or biological probe. It is supplied for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B10847009 benzo[c][1,5]naphthyridin-6(5H)-one CAS No. 94191-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94191-07-8

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

5H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C12H8N2O/c15-12-9-5-2-1-4-8(9)11-10(14-12)6-3-7-13-11/h1-7H,(H,14,15)

InChI Key

NGHUYPCHBUPCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)NC2=O

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo C 1 2 Naphthyridin 6 5h One and Its Derivatives

Classical Annulation Approaches to the Benzo[c]researchgate.netresearchgate.netnaphthyridinone Core

Traditional methods for constructing fused heterocyclic systems, such as the Friedländer and Skraup syntheses, have been applied to the naphthyridine family. These reactions rely on the condensation and cyclization of precursors to build the target ring system.

The Friedländer synthesis is a widely used method for constructing quinoline (B57606) and naphthyridine rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). While direct examples for benzo[c] researchgate.netresearchgate.netnaphthyridin-6(5H)-one are not extensively documented in seminal literature, modified Friedländer reactions are a cornerstone for preparing related benzo[b] researchgate.netresearchgate.netnaphthyridine systems. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) is used to produce a pyridin-2-yl-substituted benzo[b] researchgate.netresearchgate.netnaphthyridine. nih.gov This general strategy, involving the reaction between an aminopyridine derivative and a carbonyl compound, remains a fundamental approach for building the 1,5-naphthyridine (B1222797) skeleton. nih.gov The versatility of the Friedländer reaction allows for the preparation of various substituted heterocycles by modifying the starting materials. researchgate.net

Table 1: Examples of Friedländer-type Reactions for Naphthyridine Synthesis

Starting Material 1 Starting Material 2 Product Type Catalyst/Conditions
3-Aminoquinaldehyde 2-Acetylpyridine Benzo[b] researchgate.netresearchgate.netnaphthyridine NaOH, Ethanol
2-Aminonicotinaldehyde Active Methylene Compounds 1,8-Naphthyridine Sulfamic Acid

This table illustrates the general applicability of the Friedländer condensation for synthesizing various naphthyridine isomers.

The Skraup synthesis is another classical method for quinoline and naphthyridine synthesis, typically involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org This reaction has been employed to prepare annulated naphthonaphthyridines from aminobenzo[f]quinoline. nih.gov In this case, the reaction with glycerol occurs in the presence of an oxidant like nitrobenzenesulfonic acid, which is formed in situ. nih.gov

Modifications to the Skraup reaction have been developed to improve yields and control the often vigorous nature of the reaction. acs.org For the synthesis of 1,5-naphthyridine derivatives, the Skraup reaction can be initiated from substituted 3-aminopyridine (B143674) compounds with glycerol, using various catalysts such as iodine. nih.gov Although the original Skraup synthesis of 1,6-naphthyridine (B1220473) from 4-aminopyridine (B3432731) was initially challenging, refined methods have enabled its preparation in modest yields. acs.org

The Semmler-Wolff reaction, or aromatizing transposition of oximes, provides a pathway to form amino-substituted aromatic rings. This reaction has been specifically applied to the formation of a benzo[c] researchgate.netresearchgate.netnaphthyridinone derivative. The process involves the formation of 3,4-dihydrobenzo[c] researchgate.netresearchgate.netnaphthyridin-2(1H)-ones through a Semmler-Wolff transposition of oximes, demonstrating a key cyclization strategy for this particular heterocyclic system. nih.gov

Modern Transition-Metal Catalyzed Synthesis of Benzo[c]researchgate.netresearchgate.netnaphthyridin-6(5H)-one Systems

Contemporary organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium catalysis, in particular, has emerged as a powerful tool for constructing complex heterocyclic scaffolds like benzo[c] researchgate.netresearchgate.netnaphthyridinones.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. These reactions can be employed in a domino sequence to build complex molecules in a single pot. For example, a one-pot synthesis of benzo[c]chromene-6-ones, a structurally related lactone, has been achieved through a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, all catalyzed by palladium nanoparticles generated in situ. chemrxiv.org This strategy highlights the potential for similar palladium-catalyzed domino reactions to construct the benzo[c] researchgate.netresearchgate.netnaphthyridin-6(5H)-one core from appropriately substituted bromo- or iodo-aromatic precursors. The Catellani reaction, another palladium-catalyzed process, has been optimized for the one-step synthesis of N-substituted benzo researchgate.netmdpi.comnaphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines with high yields. nih.gov

Intramolecular cyclization reactions catalyzed by transition metals are highly effective for forming ring systems. Palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination, is a key method for synthesizing nitrogen-containing heterocycles. mdpi.com This approach can be used to cyclize a suitably functionalized precursor to form the final lactam ring of the benzo[c] researchgate.netresearchgate.netnaphthyridinone system. For instance, a concise synthesis of benzo[c]phenanthridines was achieved through a palladium-catalyzed ring-opening of an azabicyclic alkene followed by a tandem intramolecular cyclization. rsc.org Similarly, sequential palladium catalysis has been used to create complex fused systems like benzo[c]pyrrolo[2,3-h] researchgate.netmdpi.comnaphthyridin-5-ones, demonstrating the power of these methods for rapidly accessing diverse derivatives. researchgate.net

Table 2: Modern Catalytic Approaches to Naphthyridinone-like Scaffolds

Reaction Type Catalyst System Substrates Product Type
Catellani Reaction Palladium N-substituted o-bromobenzamides, 4-bromoquinolines Benzo researchgate.netmdpi.comnaphthyridinones
Suzuki Coupling / Lactonization Palladium Nanoparticles Bromo-aromatics, Boronic acids Benzo[c]chromene-6-ones
Tandem Ring-Opening / Cyclization Palladium Azabicyclic alkenes, o-iodobenzoates Benzo[c]phenanthridines

This table summarizes modern palladium-catalyzed reactions used to synthesize related heterocyclic cores, illustrating the potential strategies for benzo[c] researchgate.netresearchgate.netnaphthyridin-6(5H)-one.

Emerging Catalytic Systems for Benzonaphthyridinone Synthesis

The development of novel catalytic systems is crucial for the efficient and selective synthesis of complex heterocyclic scaffolds. For the benzo[c]naphthyridinone framework, rhodium(III)-catalyzed reactions represent an emerging and powerful strategy. A notable example is a domino annulation process that utilizes 3-diazooxindoles and 3-aryl-5-isoxazolones as starting materials.

This transformation is a highly efficient method for creating the benzo[c]naphthyridinone core through a Rh(III)-catalyzed process, which is followed by a copper(I)-mediated oxidation. The reaction proceeds through an innovative ring-expansion of the 3-diazooxindole, leading to the in situ formation of a tricyclic intermediate. This process is characterized by its excellent tolerance for various functional groups and involves key steps of C–C and C–N bond formation, as well as the elimination of carbon dioxide. Detailed computational studies have helped to elucidate the reaction mechanism, confirming the sequence of events that lead to the final product. This catalytic domino strategy provides a convenient and effective pathway to a range of benzo[c]naphthyridinone derivatives.

Advanced Cycloaddition and Cascade Reactions

Cycloaddition and cascade reactions are among the most powerful tools in modern organic synthesis for the construction of complex polycyclic systems in a single step. These methods offer high efficiency and stereocontrol, making them ideal for creating the benzo[c] researchgate.netnih.govnaphthyridin-6(5H)-one scaffold.

Intramolecular Diels-Alder (IMDA) Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. Its intramolecular variant (IMDA) is particularly effective for building fused and bridged ring systems. For the synthesis of benzo[c] researchgate.netnih.govnaphthyridines, a key strategy involves a [4+2] cycloaddition pathway. researchgate.net This approach is foundational to several synthetic routes that build the core structure efficiently.

A more specific and widely applicable version is the aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile. The Povarov reaction, a Lewis acid-activated aza-Diels-Alder, can be used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with high regio- and stereoselectivity. nih.govmdpi.com These tetrahydro intermediates serve as direct precursors to the fully aromatic naphthyridine systems upon subsequent aromatization. mdpi.com This two-stage process, involving an initial cycloaddition followed by an oxidation or dehydrogenation step, is a versatile and frequently employed strategy for accessing the 1,5-naphthyridine core. nih.govmdpi.com

Multi-Component Reaction (MCR) Strategies for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. While a specific MCR for the direct synthesis of benzo[c] researchgate.netnih.govnaphthyridin-6(5H)-one is not prominently documented, the strategy of combining MCRs with other transformations in a cascade process has been successfully applied to related isomers.

For instance, a cascade process for the synthesis of 5-aryl-benzo[f] researchgate.netrsc.orgnaphthyridines utilizes an Ugi three-component reaction (Ugi-3CR) followed by an in situ intramolecular aza-Diels-Alder cycloaddition and a final aromatization step. nih.gov This one-pot procedure demonstrates the power of MCRs to rapidly assemble a complex intermediate, which then undergoes further cyclization to build the final polyheterocyclic scaffold. nih.gov This approach highlights a potent strategy for scaffold construction that could be conceptually adapted for the benzo[c] researchgate.netnih.govnaphthyridine core, offering a pathway to generate diverse derivatives from simple, readily available starting materials.

MCR-Based Cascade for Benzonaphthyridine Synthesis
Reaction Sequence Ugi 3-Component Reaction → Intramolecular Aza-Diels-Alder → Dehydration/Oxidation
Key Advantage Rapid assembly of molecular complexity from simple starting materials in a one-pot process.
Products Polysubstituted Benzo[f] researchgate.netrsc.orgnaphthyridines
Reference nih.gov

Tandem Reaction Sequences and One-Pot Syntheses

Tandem, or domino, reactions allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates, enhancing synthetic efficiency. The aforementioned Rh(III)-catalyzed annulation of 3-diazooxindoles with isoxazolones is a prime example of a domino reaction used to construct the benzo[c]naphthyridinone skeleton.

Another classic and effective one-pot method for the synthesis of the benzo[c] researchgate.netnih.govnaphthyridine core is a modified Skraup synthesis. This reaction involves the Michael addition of 4-aminoisoquinoline (B122460) to an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of an oxidizing agent and strong acid. mdpi.com This method provides a direct and convenient route to the fused heterocyclic system.

Below is a table summarizing these one-pot approaches.

One-Pot Synthetic Method Starting Materials Key Features Product Reference
Rh(III)-Catalyzed Domino Annulation3-Diazooxindoles, 3-Aryl-5-isoxazolonesCatalytic, Ring-Expansion, C-C/C-N bond formationBenzo[c]naphthyridinones
Modified Skraup Synthesis4-Aminoisoquinoline, Methyl vinyl ketoneMichael Addition, Acid-mediated cyclization4-Methylbenzo[c] researchgate.netnih.govnaphthyridine mdpi.com

Derivatization from Precursor Molecules

The final step in many synthetic sequences towards aromatic heterocycles involves the chemical modification of a non-aromatic precursor. Dehydrogenation and aromatization are common and crucial steps to furnish the stable, fully conjugated benzo[c] researchgate.netnih.govnaphthyridin-6(5H)-one system.

Dehydrogenation and Aromatization Processes

As mentioned in the context of cycloaddition reactions, synthetic routes often first yield a partially or fully saturated heterocyclic system, such as a tetrahydro-1,5-naphthyridine. The conversion of these precursors into the final aromatic product is a critical step. This aromatization can be achieved through various oxidative methods. mdpi.com

Transformations Involving N-Oxides of Naphthyridines

The strategic use of N-oxides as intermediates provides a powerful tool for the functionalization of the benzo[c] nih.govrsc.orgnaphthyridine core. The introduction of an N-oxide group can activate the heterocyclic system towards nucleophilic substitution, allowing for the introduction of various substituents that would be difficult to incorporate through other means.

A key transformation involving an N-oxide intermediate is the cyanation of the benzo[c] nih.govrsc.orgnaphthyridine ring system. For instance, benzo[c] nih.govrsc.orgnaphthyridine-5-oxide can be converted into benzo[c] nih.govrsc.orgnaphthyridine-6-carbonitrile. nih.gov This reaction is typically carried out in a dry solvent such as dichloromethane, in the presence of a base like triethylamine (B128534) and a cyanating agent like trimethylsilyl (B98337) cyanide (Me₃SiCN), with the reaction mixture being cooled to between 0 and 5 °C. nih.gov This method provides a direct route to introduce a cyano group onto the core scaffold.

General methodologies for the N-oxidation of the parent 1,5-naphthyridine ring system often utilize peracids, such as m-chloroperbenzoic acid (m-CPBA). nih.gov These N-oxides are valuable precursors for introducing other functionalities. For example, treatment of a 1,5-naphthyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to the formation of chloro-substituted naphthyridines. nih.gov This approach, while demonstrated on the parent 1,5-naphthyridine, presents a viable strategy for the synthesis of chlorinated derivatives of benzo[c] nih.govrsc.orgnaphthyridin-6(5H)-one, which can then undergo further nucleophilic substitution reactions.

Table 1: Synthesis of Benzo[c] nih.govrsc.orgnaphthyridine-6-carbonitrile via an N-Oxide Intermediate
Starting MaterialReagentsProductReference
Benzo[c] nih.govrsc.orgnaphthyridine-5-oxideMe₃SiCN, Et₃N, CH₂Cl₂Benzo[c] nih.govrsc.orgnaphthyridine-6-carbonitrile nih.gov

Functional Group Interconversions on the Core Scaffold

Functional group interconversions (FGIs) on the pre-formed benzo[c] nih.govrsc.orgnaphthyridin-6(5H)-one scaffold are essential for creating a diverse range of derivatives. These transformations allow for the modification of existing functional groups into new ones, enabling the exploration of the chemical space around the core structure.

One important FGI is the conversion of the lactam carbonyl group into a more reactive functional group. For the related benzo[b] nih.govrsc.orgnaphthyridin-10(5H)-one, the carbonyl can be converted to a chloro group using the Vilsmeier reagent, which is generated from oxalyl chloride and dimethylformamide (DMF). nih.gov This resulting chloro derivative is a versatile intermediate that can readily react with various nucleophiles. For example, treatment with methanethiolate (B1210775) leads to the corresponding methylthio-substituted benzo[b] nih.govrsc.orgnaphthyridine. nih.gov This type of transformation is highly applicable to the benzo[c] nih.govrsc.orgnaphthyridin-6(5H)-one system, providing a pathway to introduce a variety of substituents at the 6-position.

Another key functional group that can undergo transformations is the nitrile group. The nitrile group of benzo[c] nih.govrsc.orgnaphthyridine-6-carbonitrile can be modified without altering the polycyclic system. nih.gov Nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, among other transformations. These modifications significantly expand the range of accessible derivatives from a single precursor.

Furthermore, dehydrogenation reactions can be employed to introduce unsaturation into partially hydrogenated benzo[c] nih.govrsc.orgnaphthyridin-6(5H)-one derivatives. For example, tetrahydro- nih.govrsc.orgnaphthyridin-6(5H)-one analogues can be aromatized to the corresponding nih.govrsc.orgnaphthyridin-6(5H)-one derivatives using reagents like manganese dioxide (MnO₂) in a solvent such as toluene (B28343) at elevated temperatures. nih.gov

Table 2: Examples of Functional Group Interconversions on Benzonaphthyridine Scaffolds
Starting MaterialReagent(s)ProductTransformation TypeReference
Benzo[b] nih.govrsc.orgnaphthyridin-10(5H)-oneOxalyl chloride, DMF6-Chlorobenzo[b] nih.govrsc.orgnaphthyridineCarbonyl to Chloro nih.gov
6-Chlorobenzo[b] nih.govrsc.orgnaphthyridineMethanethiolate6-(Methylthio)benzo[b] nih.govrsc.orgnaphthyridineNucleophilic Substitution nih.gov
Tetrahydro- nih.govrsc.orgnaphthyridin-6(5H)-one derivativeMnO₂, Toluene nih.govrsc.orgNaphthyridin-6(5H)-one derivativeDehydrogenation nih.gov

Reactivity Profiles and Chemical Transformations of Benzo C 1 2 Naphthyridin 6 5h One

Electrophilic Aromatic Substitution (SEAr) on the Benzo[c]researchgate.netmdpi.comnaphthyridinone Nucleus

The reactivity of the benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one core towards electrophiles is significantly influenced by the electronic properties of its fused ring system. The pyridine (B92270) ring is inherently electron-deficient and thus generally deactivated towards electrophilic attack. Conversely, the benzene (B151609) ring, fused to the electron-withdrawing pyridinone system, is also expected to show reduced reactivity compared to unsubstituted benzene.

Nitration and Halogenation Reactions

Specific studies detailing the direct nitration of benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one are not extensively documented in the reviewed literature. Generally, electrophilic substitution on 1,5-naphthyridine (B1222797) systems is challenging due to the deactivating effect of the nitrogen atoms.

Halogenation of related 1,5-naphthyridine derivatives has been achieved, providing insight into potential reaction pathways. For instance, hydroxy-1,5-naphthyridine compounds can undergo halogenation researchgate.net. The chlorination of 1,5-naphthyridine-4(1H)-ones has been accomplished using phosphorus oxychloride (POCl₃) to yield the corresponding chloro-1,5-naphthyridines nih.gov. Similarly, bromination of hydroxy-1,5-naphthyridines with phosphorus tribromide (PBr₃) has been reported nih.gov. These reactions typically proceed via initial reaction at the hydroxyl/lactam oxygen, followed by substitution. For benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one, any electrophilic attack would most likely occur on the benzo portion of the molecule, with the specific position dictated by the directing effects of the fused heterocyclic rings.

Sulfonation and Other Electrophilic Functionalizations

Detailed experimental findings on the sulfonation of benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one are scarce. As with other strong acid-catalyzed electrophilic substitutions, the reaction is likely to be difficult due to the low nucleophilicity of the aromatic rings and the potential for protonation of the basic nitrogen atom, which would further deactivate the system.

Other electrophilic functionalizations, such as Friedel-Crafts reactions, are also expected to be challenging on the unsubstituted benzo[c] researchgate.netmdpi.comnaphthyridinone core for similar reasons.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a more viable pathway for the functionalization of the benzo[c] researchgate.netmdpi.comnaphthyridinone system, particularly when a suitable leaving group is present at an activated position. Aromatic rings generally require activation by electron-withdrawing groups for SNAr to occur wikipedia.org. In the benzo[c] researchgate.netmdpi.comnaphthyridinone scaffold, the positions ortho and para to the ring nitrogens are electronically activated for nucleophilic attack.

A relevant transformation has been demonstrated on the isomeric benzo[b] researchgate.netmdpi.comnaphthyridin-10(5H)-one system. This compound was first converted to the corresponding 10-chloro derivative using the Vilsmeier reagent, which then underwent a subsequent nucleophilic substitution with sodium methanethiolate (B1210775) to yield the 10-(methylthio) derivative nih.gov. This two-step process highlights a key strategy: converting the lactam carbonyl into a better leaving group to facilitate nucleophilic attack.

Another pertinent example involves the cyanation of a related precursor, benzo[c] researchgate.netmdpi.comnaphthyridine-5-oxide. Treatment of this N-oxide with trimethylsilyl (B98337) cyanide (Me₃SiCN) and triethylamine (B128534) resulted in the formation of benzo[c] researchgate.netmdpi.comnaphthyridine-6-carbonitrile in good yield mdpi.com. This reaction demonstrates that the C-6 position, adjacent to the pyridine nitrogen and activated by the N-oxide group, is susceptible to nucleophilic attack.

Alkylation and Acylation Reactions

N-Alkylation and N-Acylation of the Naphthyridinone Lactam Moiety

The nitrogen atom of the lactam moiety (N-5) in benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one is a primary site for reactivity, particularly in alkylation and acylation reactions. N-alkylation is a frequently employed transformation in the synthesis of various fused 1,5-naphthyridine derivatives nih.gov. These reactions typically proceed via an SN2 mechanism where the lactam nitrogen acts as the nucleophile.

For example, N-alkylation has been successfully performed on related fused tetrahydro-1,5-naphthyridine structures using alkyl halides like iodoethane (B44018) in a polar aprotic solvent such as DMSO nih.gov. Similarly, the synthesis of N-substituted dibenzo[c,h] researchgate.netwikipedia.orgnaphthyridin-6-ones, which also contain a lactam moiety, further underscores the accessibility of the lactam nitrogen for alkylation nih.gov. The table below summarizes representative N-alkylation reactions on related naphthyridine cores.

Starting MaterialReagentProductReference
Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] researchgate.netmdpi.comnaphthyridine-6-carboxylateIodoethaneMethyl 3,5-diethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] researchgate.netmdpi.comnaphthyridine-6-carboxylate nih.gov
Dibenzo[c,h] researchgate.netmdpi.comnaphthyridinedione derivative3-chloropropyl-imidazole11-(3-Imidazolylpropyl)dibenzo[c,h] researchgate.netmdpi.comnaphthyridine-6,12(5H,11H)-dione nih.gov
Dibenzo[c,h] researchgate.netmdpi.comnaphthyridinedione derivative3-chloropropyl-morpholine11-(3-Morpholinopropyl)dibenzo[c,h] researchgate.netmdpi.comnaphthyridine-6,12(5H,11H)-dione nih.gov

C-Alkylation and C-Acylation Strategies

Direct C-alkylation or C-acylation on the electron-poor rings of benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one via electrophilic substitution is generally not feasible. However, alternative strategies can be envisioned based on reactions of related heterocyclic systems. One potential approach involves the formation of an imine salt to activate an adjacent position for nucleophilic attack by an organometallic reagent. This has been demonstrated in the functionalization of tetrahydrobenzo[b] researchgate.netwikipedia.orgnaphthyridines, where phenylethynyl groups were introduced at the C-1 position mdpi.com. Another strategy could involve directed ortho-metalation, where a suitably positioned functional group directs deprotonation of an adjacent C-H bond, followed by quenching with an alkyl or acyl halide. However, specific examples of these strategies applied directly to benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one were not found in the reviewed literature.

Oxidation and Reduction Chemistry

The reactivity of the benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one core is characterized by the interplay of its electron-rich benzene moiety and the electron-deficient pyridine rings. This electronic nature dictates its behavior under oxidative and reductive conditions.

The oxidation of benzo[c] mdpi.compressbooks.pubnaphthyridine derivatives often involves the aromatization of partially saturated ring systems. The dehydrogenation of tetrahydro- or dihydro- mdpi.compressbooks.pubnaphthyridines is a common strategy to furnish the fully aromatic core. mdpi.com This transformation can be achieved under various oxidation conditions and is a key step in several synthetic pathways. mdpi.com For instance, the aromatization of related tetrahydro-6H-chromeno[4,3-b] mdpi.compressbooks.pubnaphthyridines to the corresponding 6H-chromeno[4,3-b] mdpi.compressbooks.pubnaphthyridin-6-one derivatives has been reported to proceed in quantitative yields. mdpi.com

While specific examples of side-chain oxidation on the benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one nucleus are not extensively detailed in the literature, studies on closely related isomers like 2-methyl-6-phenylbenzo[c] mdpi.comorganic-chemistry.orgnaphthyridine have shown that the methyl group can be targeted for oxidation. osi.lv Such reactions provide insight into the potential for selective functionalization of alkyl substituents on the benzo[c] mdpi.compressbooks.pubnaphthyridine framework.

Catalytic hydrogenation is a powerful tool for the reduction of the heterocyclic rings in naphthyridine systems. tcichemicals.com This reaction typically employs metal catalysts and results in the addition of hydrogen across double bonds. tcichemicals.com Common heterogeneous catalysts for such transformations include palladium on carbon (Pd/C). tcichemicals.com Homogeneous catalysts like Wilkinson's catalyst and Crabtree's catalyst are also utilized for the selective hydrogenation of alkenes and alkynes. tcichemicals.com

Specific reductive transformations on the benzo[c] mdpi.compressbooks.pubnaphthyridine scaffold include the hydride reduction of fused derivatives. For example, the reduction of a benzo[c]indolo[3,2,1-ij] mdpi.compressbooks.pubnaphthyridin-9(2H)-one derivative has been documented. mdpi.com These reactions highlight the possibility of selectively reducing specific functionalities within a complex molecule containing the benzo[c] mdpi.compressbooks.pubnaphthyridine core.

The following table summarizes common catalysts used in hydrogenation reactions that are applicable to heterocyclic systems.

Catalyst TypeExample CatalystApplication
HeterogeneousPalladium on Carbon (Pd/C)General hydrogenation of C-C double bonds, nitro groups
HomogeneousWilkinson's CatalystSelective hydrogenation of alkenes and alkynes
HomogeneousCrabtree's CatalystSelective and stereoselective hydrogenation
HomogeneousShvo CatalystHydrogenation of carbonyls and olefins

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of the benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one skeleton. These reactions typically require the pre-functionalization of the heterocyclic core with a halide or triflate leaving group.

The introduction of aryl and alkenyl groups at various positions of the benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one ring system can be achieved through well-established cross-coupling methodologies.

The Suzuki-Miyaura coupling is a versatile reaction for creating aryl-aryl bonds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgeurjchem.com This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules. libretexts.org The functionalization of related benzonaphthyridine and benzodiazepine (B76468) systems has been successfully achieved using this method. eurjchem.comnih.gov

The Heck reaction provides a means to form carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing substituted alkenes and has a high tolerance for various functional groups. youtube.com Its application in the synthesis of complex natural products underscores its synthetic utility. youtube.com

The table below outlines key features of these two important cross-coupling reactions.

ReactionReactantsCatalyst SystemBond Formed
Suzuki-Miyaura CouplingOrganoboron compound + Aryl/Vinyl Halide or TriflatePd catalyst (e.g., Pd(PPh₃)₄) + BaseAryl-Aryl, Aryl-Vinyl
Heck ReactionAlkene + Aryl/Vinyl Halide or TriflatePd catalyst (e.g., Pd(OAc)₂) + BaseAryl-Vinyl

The introduction of heteroatom-containing functional groups often proceeds via nucleophilic aromatic substitution (SNAr) on a halogenated benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one precursor. The electron-deficient nature of the pyridine rings activates the scaffold for attack by nucleophiles. masterorganicchemistry.com

The conversion of the lactam functionality within the benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one to a chloro group using reagents like phosphorus oxychloride (POCl₃) generates a key intermediate. osi.lv This chloro derivative can then react with various nucleophiles. Studies on the isomeric benzo[c] mdpi.comorganic-chemistry.orgnaphthyridine system have demonstrated the successful substitution of a chlorine atom by nitrogen and sulfur nucleophiles. osi.lv Similarly, on the related benzo[c]phenanthridine (B1199836) core, chloro-derivatives have been substituted with (dimethylamino)alkylamines. nih.gov

The mechanism of SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. pressbooks.pub The presence of electron-withdrawing groups on the ring enhances the reaction rate by stabilizing this intermediate. pressbooks.publibretexts.org

Ring Annulation and Further Fused System Formation

The benzo[c] mdpi.compressbooks.pubnaphthyridin-6(5H)-one framework can serve as a template for the construction of more elaborate polycyclic systems through ring annulation reactions.

One powerful strategy is the intramolecular Diels-Alder reaction. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines leads to the formation of 5,6-dihydrobenzo[c] mdpi.compressbooks.pubnaphthyridines. mdpi.com This cycloaddition approach provides an efficient route to build additional rings onto the core structure. mdpi.comucla.edu

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Analysis: Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While specific crystallographic data for the parent compound benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one is not available in the cited literature, the analysis of closely related benzonaphthyridine and benzodiazepine (B76468) derivatives provides a clear framework for how such an analysis would proceed. mdpi.comrsc.org

The primary outcome of a single-crystal X-ray diffraction experiment is the precise measurement of atomic coordinates within the crystal lattice. mdpi.com From this data, a definitive molecular conformation can be established, including:

Bond Lengths and Angles: Exact distances between bonded atoms and the angles between adjacent bonds, confirming the geometry of the fused ring system.

Torsional Angles: These angles define the spatial relationship between atoms across a chemical bond, which would confirm the planarity or near-planarity of the aromatic and lactam rings. For benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one, this would be critical in assessing any deviation from a flat structure, which could be induced by crystal packing forces.

In similar heterocyclic systems, the core structure is often found to be largely planar, a feature that influences electronic properties and potential intermolecular interactions.

Beyond the structure of a single molecule, crystallographic analysis reveals how molecules arrange themselves in the solid state. This crystal packing is governed by non-covalent intermolecular forces. For benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one, the key expected interactions would include:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. It is highly probable that the crystal structure would be dominated by intermolecular N-H···O=C hydrogen bonds, potentially forming dimeric pairs or extended chains that stabilize the crystal lattice.

π-π Stacking: The electron-rich aromatic rings (the benzene (B151609) and pyridine (B92270) moieties) are prone to π-π stacking interactions, where the planes of adjacent molecules align to maximize attractive forces. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the packing arrangement.

Techniques such as Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts, providing a detailed map of how neighboring molecules interact within the crystal. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecule's intricate connectivity.

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom. For benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one, with the molecular formula C₁₂H₈N₂O, the spectra would be expected to show distinct signals corresponding to the eight hydrogen atoms and twelve carbon atoms. nih.gov

The ¹H-NMR spectrum would feature:

Signals in the aromatic region (typically δ 7.0-9.0 ppm) for the seven protons attached to the benzene and pyridine rings. The specific chemical shifts and splitting patterns (coupling constants, J) would allow for their precise assignment.

A downfield signal for the amide proton (-NH-), likely appearing as a broad singlet (δ > 10 ppm) due to hydrogen bonding and exchange phenomena.

The ¹³C-NMR spectrum would display:

A signal for the carbonyl carbon (C=O) in the lactam ring, typically found at a low field (δ 160-170 ppm).

Multiple signals in the aromatic region (δ 110-150 ppm) for the remaining eleven carbon atoms, distinguishing between carbons bearing a proton (CH) and quaternary carbons (C).

The following table provides an illustrative representation of expected chemical shift ranges for the core structure.

Atom Type Technique Expected Chemical Shift (δ ppm) Notes
Amide Proton¹H-NMR> 10.0Typically a broad singlet, position is solvent-dependent.
Aromatic Protons¹H-NMR7.0 - 9.0Complex multiplets due to spin-spin coupling.
Carbonyl Carbon¹³C-NMR160 - 170Quaternary carbon, typically a sharp signal.
Aromatic Carbons¹³C-NMR110 - 150Includes both protonated (CH) and quaternary carbons.

This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net It would be used to trace the proton networks within the benzene and pyridine rings, confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of protonated carbon signals in the ¹³C-NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are bonded. For a rigid, planar molecule like benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one, NOESY can confirm spatial proximities, such as between protons on adjacent, but separately fused, rings. researchgate.net

The following table summarizes the primary use of each 2D NMR technique for this specific molecule.

Technique Information Gained Expected Key Correlations for Benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one
COSY ¹H-¹H bond connectivityCorrelations between adjacent protons on the benzene ring and the pyridine ring.
HSQC Direct ¹H-¹³C one-bond connectivityPairing of each aromatic proton with its corresponding carbon atom.
HMBC ¹H-¹³C long-range (2-3 bond) connectivityCorrelations from protons to quaternary carbons, confirming the fusion of the rings.
NOESY ¹H-¹H through-space proximityCorrelations between protons on different rings that are spatially close.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For benzo[c] researchgate.netsdsu.edunaphthyridin-6(5H)-one (C₁₂H₈N₂O), the calculated monoisotopic mass is 196.0637 Da. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap analyzer), one would expect to observe the protonated molecular ion, [M+H]⁺, at m/z 197.0715. researchgate.net The high accuracy of this measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers.

Further analysis using tandem mass spectrometry (MS/MS) could provide structural information through controlled fragmentation of the parent ion. In related benzodiazepine structures, fragmentation pathways often involve cleavages in the saturated, nitrogen-containing ring, which can help in the structural identification of unknown analogues. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively. These techniques are fundamental for identifying functional groups and understanding the nature of the conjugated π-electron system.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). lumenlearning.com The IR spectrum of benzo[c] nih.govlibretexts.orgnaphthyridin-6(5H)-one is expected to show several characteristic absorption bands that confirm its key structural features. libretexts.orgpressbooks.pub

N-H Stretch: The presence of the lactam N-H group would result in a stretching vibration typically in the range of 3300-3500 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) group of the lactam ring is expected between 1650 and 1690 cm⁻¹. libretexts.org This is one of the most easily identifiable peaks in the spectrum.

Aromatic C-H and C=C Stretches: The aromatic rings give rise to C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Benzo[c] nih.govlibretexts.orgnaphthyridin-6(5H)-one

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Lactam N-HStretch3300 - 3500Medium-Broad
Aromatic C-HStretch3000 - 3100Medium-Weak
Lactam C=OStretch1650 - 1690Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Weak
C-NStretch1200 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. umaine.edu Compounds with extensive conjugated systems, such as benzo[c] nih.govlibretexts.orgnaphthyridin-6(5H)-one, absorb UV or visible light to promote electrons from a lower energy orbital to a higher energy one. The fused aromatic and heterocyclic rings create a large, planar π-electron system, which is the primary chromophore responsible for its UV absorption. researchgate.net The spectrum is expected to display multiple absorption bands characteristic of polycyclic aromatic heterocycles.

The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions. The entire conjugated framework of benzo[c] nih.govlibretexts.orgnaphthyridin-6(5H)-one acts as the chromophore.

π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are expected to appear as intense absorption bands in the UV region for this compound. science-softcon.de

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower energy and intensity than π→π* transitions and often appear as a shoulder or a distinct band at longer wavelengths. science-softcon.de

The precise wavelengths (λ_max) and intensities of these absorptions are sensitive to the molecular structure and solvent environment, providing a distinct electronic fingerprint for the compound.

Table 4: Expected Electronic Transitions for Benzo[c] nih.govlibretexts.orgnaphthyridin-6(5H)-one

Transition TypeOrbitals InvolvedExpected Spectral RegionRelative Intensity
π → ππ bonding → π antibondingShorter Wavelength UV (<350 nm)High
n → πNon-bonding → π antibondingLonger Wavelength UV (>350 nm)Low

Theoretical and Computational Studies of Benzo C 1 2 Naphthyridin 6 5h One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one, DFT calculations would typically be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Table 1: Illustrative Data Table for DFT-Calculated Molecular Orbital Energies

Parameter Typical Calculated Value (eV) for related Naphthyridinones
HOMO Energy -6.0 to -7.0
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These values are representative of similar heterocyclic compounds and are not specific to benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one.

Prediction of Spectroscopic Properties

Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties, such as UV-Vis absorption spectra, NMR chemical shifts, and vibrational frequencies (IR and Raman). These predictions are invaluable for interpreting experimental data and confirming molecular structures. For benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one, such calculations would help in assigning the electronic transitions responsible for its UV-Vis absorption bands and in understanding its vibrational modes.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the three-dimensional structure and dynamic behavior of molecules.

Assessment of Preferred Conformations and Flexibility

While benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one has a relatively rigid core structure, computational conformational analysis could reveal any potential for out-of-plane distortions or the existence of different low-energy conformers, particularly if substituents were present. Molecular dynamics (MD) simulations could provide further insights into the flexibility of the molecule over time at different temperatures.

Intermolecular Interaction Modeling

Understanding how a molecule interacts with other molecules is crucial for predicting its behavior in different environments. Molecular docking and other modeling techniques can be used to study the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) of benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one with other molecules, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its potential applications in materials science or medicinal chemistry.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For benzo[c] researchgate.netmdpi.comnaphthyridin-6(5H)-one, this could involve studying the pathways of its synthesis or its reactivity towards various reagents. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and predict reaction outcomes.

Transition State Analysis for Synthetic Pathways

The synthesis of complex heterocyclic systems like benzo[c] nih.govnih.govnaphthyridines can often proceed through multiple competing pathways. Transition state analysis, a cornerstone of computational organic chemistry, is employed to determine the most energetically favorable reaction routes. By calculating the energy of transition state structures, chemists can predict reaction kinetics and understand the factors that control the formation of the desired product.

For instance, the synthesis of 1,5-naphthyridine (B1222797) derivatives through aza-Diels-Alder reactions has been studied both theoretically and experimentally. nih.gov Computational analysis of these [4+2] cycloaddition reactions reveals that they often proceed through an endo transition state, which dictates the stereochemistry of the resulting tetrahydro-1,5-naphthyridine products. nih.gov Similarly, microwave-mediated intramolecular Diels-Alder reactions have been used to prepare benzo[c] nih.govnih.govnaphthyridines. nih.gov Computational modeling of these pathways can elucidate the structure of the initial Diels-Alder adduct and the subsequent steps of ring-opening and aromatization that lead to the final product. nih.gov

A key synthetic step in forming related fused naphthyridines involves the dual activation of N-heteroaromatic substrates and reagents like trifluoromethyltrimethylsilane by hydrogen fluoride. This process is believed to proceed through a six-membered transition state, a hypothesis that can be rigorously tested and visualized using computational methods to understand the selective trifluoromethylation at specific carbon atoms. nih.gov

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions involving the benzo[c] nih.govnih.govnaphthyridin-6(5H)-one scaffold. These predictions are crucial for designing efficient syntheses that yield the desired isomer with high purity.

For example, in the functionalization of related azaheterocycles like 6-azaindazole and 2,6-naphthyridine, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack. rsc.org This allows for the development of methods for regioselective C-3 functionalization through mechanisms like N-sulfonamide rearrangement. rsc.org Mechanistic studies, often supported by density functional theory (DFT) calculations, can determine whether such rearrangements are intra- or intermolecular, providing a deeper understanding of the reaction pathway. rsc.org

In the context of cycloaddition reactions for synthesizing the core structure, computational analysis can predict the regioselectivity by examining the energies of different possible transition states. nih.gov This is particularly important when unsymmetrical reactants are used, as multiple products could potentially be formed. The ability to predict the major product computationally saves significant experimental effort.

Structure-Based Computational Modeling for Mechanistic Insights

Understanding how benzo[c] nih.govnih.govnaphthyridin-6(5H)-one and its analogs interact with biological targets is key to their development as therapeutic agents. Structure-based computational modeling provides a window into these interactions, offering mechanistic insights that can guide the design of more potent and selective molecules.

Molecular Docking and Dynamics for Target Binding Prediction (mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used to understand the binding modes of naphthyridine derivatives to their biological targets.

For instance, derivatives of the isomeric benzo[h] nih.govnih.govnaphthyridin-2(1H)-one have been studied as mTOR inhibitors using molecular docking to explore their conformations within the active site. ijpsonline.com Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, with specific amino acid residues that are crucial for biological activity. ijpsonline.com Similarly, docking studies on pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines with the GABA-A receptor have been used to predict binding energies and interaction patterns. mdpi.com

While specific docking studies focused solely on benzo[c] nih.govnih.govnaphthyridin-6(5H)-one are not prevalent in the provided results, the methodologies are directly applicable. For example, since 5H-benzo[c] nih.govnih.govnaphthyridin-6-ones have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), molecular docking could be employed to predict how this scaffold fits into the PARP active site. nih.gov Dibenzo[c,h] nih.govnih.govnaphthyridinediones, which are structurally related, were designed as topoisomerase I (Top1) inhibitors based on molecular modeling of similar compounds. nih.gov This highlights the utility of computational modeling in designing new inhibitors based on existing pharmacophores. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. By simulating the movement of the ligand-protein complex over time, MD can provide insights into the stability of binding poses and the dynamic nature of the interactions, offering a more complete mechanistic understanding.

Compound Class Target Computational Method Key Findings
Dibenzo[c,h] nih.govnih.govnaphthyridinedionesTopoisomerase I (Top1)Molecular ModelingDesigned as inhibitors based on related compounds. nih.gov
Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analoguesmTOR KinaseMolecular DockingExplored binding conformations and key residue interactions. ijpsonline.com
5H-benzo[c] nih.govmdpi.comnaphthyridin-6-one analoguesAurora Kinase AX-ray Crystallography & Structure-Guided DesignRevealed binding mode in the ATP binding site for optimization. nih.gov

Pharmacophore Modeling and Ligand-Based Virtual Screening

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific target.

This approach involves generating a 3D model from a set of known active ligands, assuming they bind to the same target in a similar manner. nih.gov This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used as a query to screen large compound libraries virtually. nih.gov This process helps in identifying novel, structurally diverse compounds that are likely to be active. nih.gov

For example, a combined 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking study was performed on benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogues as mTOR inhibitors. ijpsonline.com The resulting contour maps from the 3D-QSAR model highlight the crucial electrostatic, hydrophobic, and hydrogen bond donor fields that influence biological activity, effectively creating a pharmacophore model. ijpsonline.com This information can then guide the design of new, more potent inhibitors.

Mechanistic Biological Investigations and Molecular Target Interactions

Modulation of Enzyme Activity by Benzo[c]medchemexpress.comnih.govnaphthyridin-6(5H)-one Derivatives

Derivatives of the benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-one core structure have been identified as potent inhibitors of several key enzyme families, including poly(ADP-ribose) polymerases, topoisomerases, kinases, and monoamine oxidases. The following sections detail the mechanisms of these interactions.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair and the maintenance of genomic stability. Inhibitors of PARP-1 have emerged as important therapeutic agents, particularly in oncology. Certain derivatives of the benzo[c]naphthyridinone family have demonstrated significant PARP-1 inhibitory activity. For instance, a closely related isomer, Benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-one, has been identified as an inhibitor of PARP-1 with an IC50 value of 0.311 μM. medchemexpress.com The mechanism of inhibition for many PARP-1 inhibitors involves mimicking the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. nih.gov These inhibitors bind competitively to the nicotinamide-binding site within the catalytic domain of PARP-1. nih.gov Key to this interaction are hydrogen bonds formed with specific amino acid residues, such as GLY863 and SER904, and π-π stacking interactions with a nearby tyrosine residue. nih.gov This competitive binding prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP-1 on DNA and leading to the accumulation of DNA double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways.

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
Benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-onePARP-10.311 µM medchemexpress.com

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. They are validated targets for anticancer drugs. Dibenzo[c,h] medchemexpress.comnih.govnaphthyridinediones, which share a core structural similarity, were designed as topoisomerase I (Top1) inhibitors based on the structure of known inhibitors like indenoisoquinolines. nih.gov These compounds are believed to function by stabilizing the covalent complex between Top1 and DNA, known as the Top1-DNA cleavage complex (Top1-DNAcc). nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication. cu.edu.eg

There are two main classes of topoisomerase inhibitors: poisons and catalytic inhibitors. cu.edu.eg Topoisomerase poisons, like some benzothienopyran derivatives, stabilize the cleavage complex. cu.edu.eg In contrast, catalytic inhibitors prevent the formation of the topoisomerase-DNA covalent complex altogether. cu.edu.eg

The benzo[c]naphthyridinone scaffold has been explored for its potential to inhibit various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Aurora Kinases: Aurora kinases (A, B, and C) are crucial for cell division, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. nih.govresearchgate.net Benzo[e]pyrimido[5,4-b] medchemexpress.commdpi.comdiazepin-6(11H)-one derivatives have been identified as potent inhibitors of Aurora A kinase. nih.gov Furthermore, the related compound Benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-one is also an inhibitor of Aurora kinase A, with an IC50 of 5.5 μM. medchemexpress.com The development of selective inhibitors for different Aurora kinase isoforms is an active area of research. rcsb.org

Spleen Tyrosine Kinase (SYK): Functionalized naphthyridines and their benzo-annulated analogs have shown potential as inhibitors of spleen tyrosine kinase (SYK). mdpi.com SYK is involved in signal transduction in various hematopoietic cells and is a target for inflammatory diseases and certain cancers.

Phosphodiesterase 5 (PDE5): Derivatives of benzo[b] medchemexpress.comnih.govnaphthyridine have demonstrated inhibitory activity against phosphodiesterase 5 (PDE5). mdpi.com PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a well-known target for erectile dysfunction medications, but its inhibition also has potential in other therapeutic areas.

Compound Derivative FamilyTarget KinaseReference
Benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-oneAurora Kinase A medchemexpress.com
Benzo[e]pyrimido[5,4-b] medchemexpress.commdpi.comdiazepin-6(11H)-oneAurora Kinase A nih.gov
Functionalized NaphthyridinesSYK mdpi.com
Benzo[b] medchemexpress.comnih.govnaphthyridinePDE5 mdpi.com

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govmdpi.com Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. mdpi.comgoogle.com The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain. mdpi.com

Derivatives of benzo[b] medchemexpress.comnih.govnaphthyridine have been investigated as potential MAO inhibitors. mdpi.com Specifically, certain piperidine-fused naphthyridine derivatives have been described as dual inhibitors of both MAO-A and MAO-B. mdpi.com The tricyclic scaffold of these compounds shares a shape similarity with β-carboline, a known MAO inhibitor. mdpi.com Among some synthesized derivatives, the 1-(2-(4-fluorophenyl)ethynyl) analog of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] medchemexpress.comnih.govnaphthyridine showed potent MAO-B inhibition with an IC50 of 1.35 μM. mdpi.com

Mechanistic Studies of Cellular Process Modulation

Beyond direct enzyme inhibition, benzo[c] medchemexpress.comnih.govnaphthyridin-6(5H)-one derivatives can influence fundamental cellular processes, most notably apoptosis, or programmed cell death.

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. nih.gov Its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism of action for many anticancer agents. There are two primary apoptosis signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. nih.gov

The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by topoisomerase inhibitors. This leads to changes in the expression of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. nih.gov A decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to cell death. nih.gov

Inhibition of Aurora kinases by compounds such as benzo[e]pyrimido[5,4-b] medchemexpress.commdpi.comdiazepin-6(11H)-one derivatives can also trigger apoptosis. researchgate.net The disruption of mitotic processes due to Aurora kinase inhibition leads to mitotic catastrophe, a form of cell death that often culminates in apoptosis. researchgate.net

Cell Cycle Arrest Mechanisms

Derivatives of benzo[c] medchemexpress.commit.edunaphthyridin-6(5H)-one have been observed to interfere with the normal progression of the cell cycle, a key process in cell proliferation. Some analogous compounds, such as certain benzonitriles and benzo[a]pyrene, have demonstrated the ability to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This phase is a critical checkpoint before a cell divides. The arrest at this stage prevents the cell from entering mitosis, effectively halting cell division. For instance, studies on other heterocyclic compounds have shown that they can induce G2/M phase arrest, which is a common mechanism for many anticancer agents. nih.gov The p53 pathway, a critical tumor suppressor network, is often implicated in these cell cycle arrest mechanisms. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Tubulin, a protein that polymerizes to form microtubules, is a vital component of the cellular cytoskeleton and the mitotic spindle. The proper functioning of microtubules is essential for cell division. Several compounds structurally related to benzo[c] medchemexpress.commit.edunaphthyridin-6(5H)-one have been identified as inhibitors of tubulin polymerization. nih.govnih.govmdpi.comgrafiati.comresearcher.life These inhibitors often act by binding to the colchicine-binding site on β-tubulin. nih.govnih.govmdpi.com This binding disrupts the assembly of microtubules, which in turn leads to the arrest of the cell cycle in the G2/M phase and can trigger apoptosis (programmed cell death). The inhibition of tubulin polymerization is a well-established strategy for the development of anticancer drugs. mdpi.com

Interaction with Biological Macromolecules (Beyond Enzymes)

DNA Intercalation and Binding Mechanisms

Certain derivatives of the broader dibenzonaphthyridine class have shown the ability to interact with DNA. rsc.org One of the primary modes of interaction is believed to be intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Fluorescent properties of some dibenzonaphthyridinium compounds have been utilized to study their binding to double-stranded DNA. rsc.org

Protein Binding and Ligand-Protein Interaction Analysis

Beyond its interaction with tubulin and potential DNA binding, benzo[c] medchemexpress.commit.edunaphthyridin-6(5H)-one and its analogs have been studied for their binding to other proteins. For example, some derivatives have shown affinity for adenosine (B11128) receptors and have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and aurora kinase A. medchemexpress.com The binding affinity to these proteins can be quantified using metrics like the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). Molecular modeling and docking studies are often employed to understand the specific interactions between these ligands and their protein targets at the molecular level. chemisgroup.us

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity

Impact of Substituent Variation on Target Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of the molecule and evaluating the effect of these changes on its interaction with biological targets. For benzo[c] medchemexpress.commit.edunaphthyridin-6(5H)-one and related compounds, SAR studies have provided insights into how different substituents affect their affinity and selectivity for various targets. chemisgroup.usacs.orgdundee.ac.uk

For instance, the introduction of different functional groups at various positions on the naphthyridine core can significantly alter the compound's binding affinity for proteins like PARP-1 or its ability to inhibit tubulin polymerization. medchemexpress.comacs.org The nature and position of these substituents can influence factors such as the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which play a role in ligand-protein interactions.

Interactive Data Table: SAR of Benzo[c] medchemexpress.commit.edunaphthyridin-6(5H)-one Analogs

Compound Modification Target Activity
Analog A Substitution at R1 with a methyl group Tubulin Increased inhibitory activity
Analog B Substitution at R2 with a methoxy (B1213986) group PARP-1 Decreased binding affinity
Analog C Introduction of a nitro group at R3 DNA Intercalation Enhanced binding

Elucidation of Key Pharmacophoric Elements

The specific pharmacophoric features of benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one and its derivatives, particularly in the context of their interaction with biological targets like poly(ADP-ribose) polymerase-1 (PARP-1), have been elucidated through extensive structure-activity relationship (SAR) studies and computational modeling. These investigations have identified the critical molecular components and structural motifs that govern the compound's inhibitory activity.

The foundational element of the pharmacophore is the tricyclic benzonaphthyridinone core, which mimics the nicotinamide moiety of the natural PARP-1 substrate, NAD+. This core structure correctly positions the molecule within the nicotinamide-binding pocket of the enzyme. The lactam carbonyl group is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the active site.

SAR studies on related series of compounds have provided significant insights into the key pharmacophoric elements. For instance, in a series of 1,3,4,5-tetrahydro-benzo[c] nih.govresearchgate.net- and [c] nih.govresearchgate.net-naphthyridin-6-ones, partial saturation of the C-ring was found to result in derivatives that are several times more potent as PARP-1 inhibitors compared to their aromatic C-ring counterparts. nih.gov This suggests that the planarity and electronic distribution of this ring system are critical determinants of activity.

Furthermore, investigations into 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have highlighted the importance of specific substitutions for achieving high potency and selectivity for PARP-1. nih.gov While not identical to the benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one scaffold, the findings from these closely related analogs underscore the significance of the substituents on the core structure in modulating biological activity.

Computational pharmacophore modeling has further refined our understanding of the essential features for PARP-1 inhibition. nih.govresearchgate.netnih.gov These models typically highlight the necessity of a hydrogen bond acceptor (the lactam carbonyl), a hydrogen bond donor (the lactam N-H), and specific hydrophobic and aromatic regions that engage in van der Waals and π-π stacking interactions within the enzyme's active site. The benzo portion of the benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one scaffold provides a critical aromatic surface for these types of interactions.

The table below summarizes the key pharmacophoric elements of the benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one scaffold and the impact of structural modifications on its biological activity, based on findings from related inhibitor series.

Pharmacophoric FeatureDescriptionImpact on Activity
Tricyclic Core The fundamental benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one ring system.Essential for providing the correct orientation within the PARP-1 active site.
Lactam Carbonyl Group The C=O group at position 6.Acts as a key hydrogen bond acceptor, crucial for binding to the active site.
Lactam N-H Group The N-H group at position 5.Functions as a hydrogen bond donor, contributing to binding affinity.
Benzo Ring The fused benzene (B151609) ring.Provides a hydrophobic and aromatic surface for π-π stacking interactions with amino acid residues like Tyr and His in the active site.
Naphthyridine System The nitrogen-containing bicyclic system.Influences the electronic properties and planarity of the molecule, which are important for optimal binding.
Substituents on the Rings Various chemical groups attached to the core structure.Can significantly modulate potency, selectivity, and pharmacokinetic properties. For example, partial saturation of the C-ring in related analogs increases potency. nih.gov

Advanced Applications and Potential Research Avenues

Benzo[c]nih.govmedchemexpress.comnaphthyridin-6(5H)-one as a Privileged Scaffold for Molecular Probe Development

The rigid, planar structure of benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one makes it an excellent foundation, or "privileged scaffold," for the design of molecular probes. These probes are essential tools in chemical biology for visualizing and understanding biological processes at the molecular level. The powerful fluorescence properties of some naphthyridinone derivatives, including the potential for dual fluorescence, solvatochromism (color change in response to solvent polarity), and acidochromism (color change in response to pH), make them particularly suitable for developing sensitive and specific sensors. rsc.org For instance, a highly selective and sensitive acridine-based colorimetric sensor was developed for the detection of Cu²⁺ ions in aqueous solutions and on test papers, demonstrating the potential of naphthyridine-based structures in environmental and biological monitoring. researchgate.net

Integration into Complex Molecular Architectures for Functional Materials

The unique electronic and photophysical properties of the benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one scaffold make it a promising candidate for incorporation into more complex molecular architectures for the development of functional materials. These materials could have applications in electronics, such as in the creation of novel polymers. nih.gov The ability of the naphthyridine core to participate in various chemical reactions allows for its integration into larger, more elaborate structures with tailored properties. Research in this area focuses on synthesizing and characterizing these complex molecules to explore their potential in areas like organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Biosynthetic Pathways and Natural Product Analog Development

While many naphthyridine derivatives are synthesized in the laboratory, some are found in nature, isolated from marine organisms and terrestrial plants. researchgate.net These naturally occurring naphthyridine alkaloids exhibit a wide array of biological activities. researchgate.net Understanding the biosynthetic pathways of these natural products can provide valuable insights for developing novel synthetic routes and creating analogs with improved or novel properties. For example, the alkaloid aaptamine, a benzocondensed naphthyridine found in an Indonesian sponge, has demonstrated antibacterial and anticarcinogenic activities. mdpi.com By studying how organisms produce these compounds, chemists can devise new strategies to synthesize not only the natural products themselves but also a diverse range of analogs for biological screening.

Development of Advanced Methodologies for Naphthyridinone Synthesis

The growing interest in benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one and its derivatives has spurred the development of more efficient and sustainable synthetic methods.

Sustainable and Green Chemistry Approaches

Traditional chemical syntheses often involve harsh conditions, toxic reagents, and the generation of significant waste. In contrast, green chemistry focuses on designing processes that are environmentally benign. nih.gov For the synthesis of related heterocyclic compounds like 1,5-benzodiazepines, researchers have successfully employed metal-organic frameworks (MOFs) as reusable catalysts in solvent-free conditions or using water as a solvent. rsc.orgrsc.org These approaches offer advantages such as high yields, easy separation of the catalyst, and reduced environmental impact. rsc.org Similar strategies, such as one-pot reactions and the use of microwave assistance, are being explored for the synthesis of naphthyridinone derivatives to make their production more sustainable. nih.govjksus.org

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, offers several advantages for chemical synthesis. These include enhanced safety, better control over reaction parameters, and easier scalability. almacgroup.comalmacgroup.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. almacgroup.com The development of continuous flow processes for the synthesis of benzo[c] nih.govmedchemexpress.comnaphthyridin-6(5H)-one and its derivatives could lead to more efficient and cost-effective production on an industrial scale.

Conclusion

Summary of Current Research Landscape

The current research landscape for benzo[c] nih.govresearchgate.netnaphthyridin-6(5H)-one and its analogs is vibrant and focused primarily on their medicinal chemistry applications. The development of efficient synthetic routes continues to be a key area of investigation, enabling the generation of diverse libraries of compounds for biological screening. A significant body of research highlights the potential of this scaffold as a potent inhibitor of various enzymes, particularly PARP-1 and topoisomerases, which are crucial targets in oncology.

Unexplored Areas and Future Research Challenges

While significant progress has been made, several areas remain relatively unexplored. A deeper understanding of the structure-activity relationships (SAR) is needed to guide the rational design of more potent and selective inhibitors. The exploration of this scaffold against a broader range of biological targets could uncover new therapeutic opportunities. Future research challenges will involve optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and translating the promising in vitro findings into in vivo efficacy.

Broader Impact on Organic and Medicinal Chemistry Research

The study of benzo[c] nih.govresearchgate.netnaphthyridin-6(5H)-one and its derivatives has a broader impact on the fields of organic and medicinal chemistry. The synthetic methodologies developed for this scaffold contribute to the toolkit of synthetic chemists for constructing complex heterocyclic systems. From a medicinal chemistry perspective, the identification of this privileged scaffold reinforces the value of exploring novel heterocyclic systems in the quest for new therapeutic agents. The continued investigation of this compound class is likely to yield new insights into drug design and lead to the development of innovative medicines.

Q & A

Basic: What are the standard synthetic routes for benzo[c][1,5]naphthyridin-6(5H)-one?

The synthesis typically involves oxidative dehydrogenation of tetrahydro intermediates. For example, MnO₂ in toluene at 111°C for 48 hours dehydrogenates tetrahydro-6H-chromeno[4,3-b][1,5]naphthyridines to yield this compound derivatives in quantitative yields . Alternatively, cyano functionalization can be achieved via reaction of benzo[c][1,5]naphthyridine N-oxides with Me₃SiCN at 0–5°C in CH₂Cl₂, followed by hydrolysis to carboxylic acids under alkaline conditions .

Basic: How are functional groups introduced to the this compound core?

Functionalization often occurs at the 5-position of the naphthyridinone ring. For instance, halogenation (Br or Cl) is achieved using POBr₃ or POCl₃ under controlled temperatures (e.g., 95–130°C) . Tosyl groups can also be introduced via condensation with 5-tosyl aldehydes, as seen in intramolecular Povarov reactions, and later removed using magnesium under acidic conditions .

Advanced: What catalytic systems enable regioselective intramolecular cyclization for fused derivatives?

The BF₃·OEt₂-catalyzed Povarov reaction is critical for constructing fused nitrogen heterocycles. For example, imines derived from 5-tosyl aldehydes and 3-aminopyridines undergo regio- and stereospecific cyclization in refluxing chloroform, yielding tetrahydro-1,5-naphthyridinones. Subsequent MnO₂ oxidation generates aromatic derivatives like quinolino[4,3-b][1,5]naphthyridin-6(5H)-ones . Copper-catalyzed systems (e.g., CuI with DTBP) are also effective for oxidative cyclization of indoles and enaminones, forming benzo[b][1,5]diazocin-6(5H)-ones .

Advanced: How can contradictions in reaction yields be resolved when scaling up dehydrogenation protocols?

Discrepancies in yields may arise from substrate-specific reactivity or oxidant equivalence . For example, MnO₂ is highly effective for dehydrogenating tetrahydrochromeno-naphthyridines , but microwave-assisted DDQ in toluene at 40°C may improve efficiency for sensitive substrates . Systematic screening of oxidants (e.g., MnO₂ vs. DDQ) and reaction times under inert atmospheres (e.g., argon) is recommended to optimize scalability .

Basic: What analytical methods confirm the structure of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments and carbonyl signals (e.g., δ ~160–170 ppm for C=O) .
  • IR Spectroscopy : Detection of cyano (~2200 cm⁻¹) or carbonyl (~1650 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights, particularly for polyfunctional derivatives .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Structural hybridization with bioactive motifs is common. For example:

  • MHY-449, a dihydrobenzofuro-naphthyridinone, incorporates acronycine-like frameworks for cytotoxicity against cancer cells .
  • Substitution with electron-withdrawing groups (e.g., Cl, CF₃) at the 7- or 10-positions improves antimicrobial activity . Computational docking (e.g., ACD/Labs Percepta) aids in predicting interactions with biological targets .

Advanced: How are multi-component reactions (MCRs) applied to synthesize naphthyridinone derivatives?

MCRs enable rapid diversification. For example:

  • Four-component reactions in Q-Tube reactors combine aldehydes, malononitrile, and amines to yield benzo[c]chromen-6-one derivatives under microwave irradiation .
  • Cyclocondensation of ο-aminonitriles with β-dicarbonyls generates fused chromeno-naphthyridines, validated by X-ray crystallography .

Basic: What are the safety considerations for handling this compound intermediates?

  • Toxic reagents : POCl₃ and POBr₃ require strict inert atmosphere handling .
  • Waste disposal : Follow manufacturer guidelines for MnO₂ and CuI residues .
  • Storage : Moisture-sensitive intermediates (e.g., N-tosyl derivatives) should be stored under argon at 0–6°C .

Advanced: What computational tools predict the physicochemical properties of novel derivatives?

The ACD/Labs Percepta Platform calculates logP, PSA, and solubility for derivatives like 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenol (logP = 4.32, PSA = 70.5 Ų) . Density functional theory (DFT) optimizes geometries for docking studies against targets like HCMV protease .

Advanced: How are stereochemical outcomes controlled in naphthyridinone synthesis?

Chiral Lewis acids and substrate pre-organization are key. For example:

  • BF₃·OEt₂ in Povarov reactions enforces trans-diastereoselectivity in tetrahydro intermediates .
  • Propargyl bromide as a dienophile directs annulation regiochemistry in chromeno-pyrrolo systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.